3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one
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Overview
Description
3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one is a heterocyclic organic compound with the molecular formula C14H14N2O.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with a range of proteins or enzymes within the cell .
Mode of Action
It’s known that similar indeno-fused compounds have a wide range of pharmacological properties . These compounds often work by interacting with the active site of a target protein, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of cellular processes, suggesting that this compound may also have broad effects on cellular biochemistry .
Result of Action
Similar compounds have been found to have a range of effects, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .
Preparation Methods
The synthesis of 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of indanone derivatives with hydrazine derivatives, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one can be compared with other similar compounds, such as:
Indeno[1,2-c]pyrazol-4(1H)-one: Similar structure but different substituents.
3-Methylindeno[3,2-c]pyrazol-4-one: Similar core structure with a methyl group instead of a tert-butyl group.
Indeno[3,2-c]pyrazol-4-one: Lacks the tert-butyl group, leading to different chemical properties.
Properties
IUPAC Name |
3-tert-butyl-2H-indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)13-10-11(15-16-13)8-6-4-5-7-9(8)12(10)17/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLBUILMXLFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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